molecular formula C12H15ClN2 B182490 N-(2-Chloropyridin-3-yl)cycloheptanimine CAS No. 154377-29-4

N-(2-Chloropyridin-3-yl)cycloheptanimine

Cat. No. B182490
M. Wt: 222.71 g/mol
InChI Key: RZGLJRXAZBGQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chloropyridin-3-yl)cycloheptanimine, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a critical role in multiple cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. The inhibition of GSK-3 has been shown to have therapeutic potential in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism Of Action

N-(2-Chloropyridin-3-yl)cycloheptanimine acts as a competitive inhibitor of GSK-3, binding to the ATP-binding site of the kinase domain and preventing its activity. This inhibition leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.

Biochemical And Physiological Effects

The inhibition of GSK-3 by N-(2-Chloropyridin-3-yl)cycloheptanimine has a variety of biochemical and physiological effects, including the activation of the Wnt/β-catenin pathway, the regulation of glycogen metabolism, and the modulation of cell cycle progression and apoptosis. Additionally, N-(2-Chloropyridin-3-yl)cycloheptanimine has been shown to enhance the self-renewal and pluripotency of stem cells, making it a valuable tool for stem cell research.

Advantages And Limitations For Lab Experiments

N-(2-Chloropyridin-3-yl)cycloheptanimine has several advantages for use in laboratory experiments, including its high potency and selectivity for GSK-3 inhibition, its ability to enhance stem cell self-renewal and pluripotency, and its potential as a therapeutic agent for cancer treatment. However, there are also limitations to its use, including its cost and the potential for off-target effects.

Future Directions

There are several future directions for research involving N-(2-Chloropyridin-3-yl)cycloheptanimine, including the development of more potent and selective GSK-3 inhibitors, the investigation of its potential as a therapeutic agent for neurodegenerative disorders, and the exploration of its effects on other cellular processes and signaling pathways. Additionally, the use of N-(2-Chloropyridin-3-yl)cycloheptanimine in combination with other drugs or therapies may enhance its therapeutic potential and lead to new treatment strategies for a variety of diseases.

Synthesis Methods

N-(2-Chloropyridin-3-yl)cycloheptanimine can be synthesized using a multi-step process that involves the reaction of 3-chloropyridine with cycloheptanone, followed by reduction and cyclization to form the final product. The synthesis of N-(2-Chloropyridin-3-yl)cycloheptanimine has been optimized to produce high yields and purity, making it a valuable tool for scientific research.

Scientific Research Applications

N-(2-Chloropyridin-3-yl)cycloheptanimine has been extensively studied in scientific research, particularly in the fields of stem cell biology and cancer research. It has been shown to enhance the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells, making it a valuable tool for stem cell research. Additionally, N-(2-Chloropyridin-3-yl)cycloheptanimine has been shown to inhibit the growth and proliferation of various cancer cell lines, making it a potential therapeutic agent for cancer treatment.

properties

CAS RN

154377-29-4

Product Name

N-(2-Chloropyridin-3-yl)cycloheptanimine

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)cycloheptanimine

InChI

InChI=1S/C12H15ClN2/c13-12-11(8-5-9-14-12)15-10-6-3-1-2-4-7-10/h5,8-9H,1-4,6-7H2

InChI Key

RZGLJRXAZBGQQC-UHFFFAOYSA-N

SMILES

C1CCCC(=NC2=C(N=CC=C2)Cl)CC1

Canonical SMILES

C1CCCC(=NC2=C(N=CC=C2)Cl)CC1

synonyms

(2-Chloro-pyridin-3-yl)-cycloheptylidene-amine

Origin of Product

United States

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